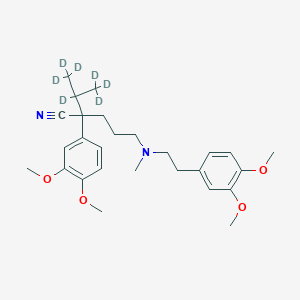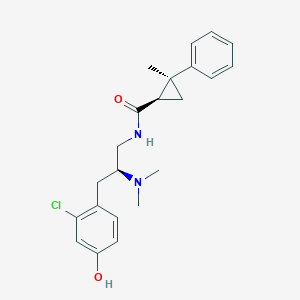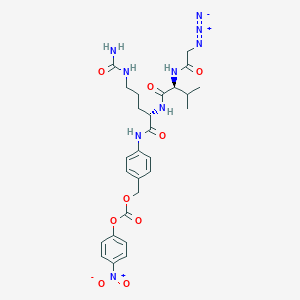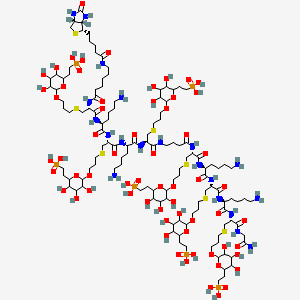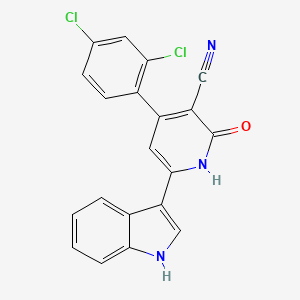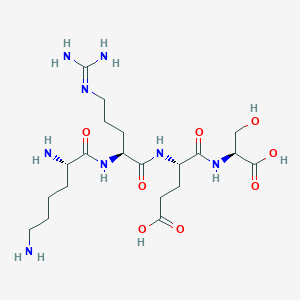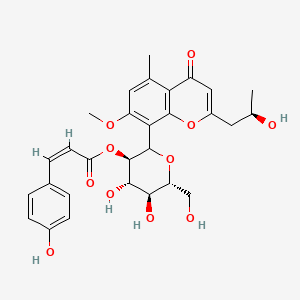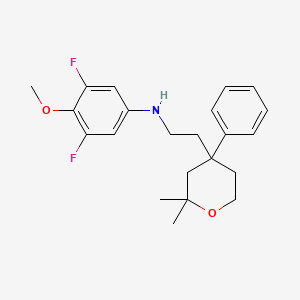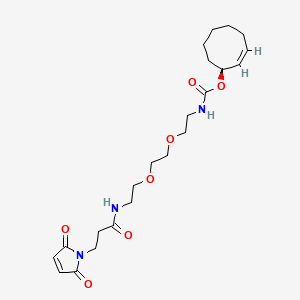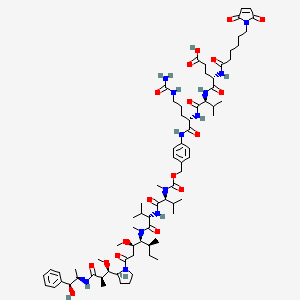
MC-EVCit-PAB-MMAE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
MC-EVCit-PAB-MMAE is a drug-linker conjugate used in antibody-drug conjugates (ADCs). It consists of the linker MC-EVCit-PAB and the potent tubulin polymerization inhibitor monomethyl auristatin E (MMAE). This compound is primarily used in targeted cancer therapies, where it delivers cytotoxic agents directly to cancer cells, minimizing damage to healthy cells .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of MC-EVCit-PAB-MMAE involves the conjugation of the linker MC-EVCit-PAB to the cytotoxic agent MMAE. The process typically includes the following steps:
Activation of the Linker: The linker MC-EVCit-PAB is activated using appropriate reagents to form a reactive intermediate.
Conjugation with MMAE: The activated linker is then reacted with MMAE under controlled conditions to form the final conjugate.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch Synthesis: Large batches of the compound are synthesized in reactors, ensuring consistent quality.
Purification: The crude product is purified using techniques such as chromatography to remove impurities.
Quality Control: The final product undergoes rigorous quality control tests to ensure it meets the required specifications
Analyse Chemischer Reaktionen
Types of Reactions
MC-EVCit-PAB-MMAE undergoes various chemical reactions, including:
Hydrolysis: The linker can be hydrolyzed under acidic or basic conditions.
Oxidation: The compound can undergo oxidation reactions, particularly at the linker site.
Reduction: Reduction reactions can occur, affecting the linker and the cytotoxic agent.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions of acids or bases.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
Hydrolysis: The major products include the free linker and MMAE.
Oxidation: Oxidized derivatives of the linker and MMAE.
Reduction: Reduced forms of the linker and MMAE
Wissenschaftliche Forschungsanwendungen
MC-EVCit-PAB-MMAE has several scientific research applications, including:
Cancer Research: Used in the development of targeted cancer therapies, particularly in ADCs.
Cell Biology: Studying the effects of tubulin polymerization inhibition on cell division.
Pharmacology: Investigating the pharmacokinetics and pharmacodynamics of ADCs.
Drug Development: Used as a model compound for developing new ADCs with improved efficacy and safety profiles .
Wirkmechanismus
MC-EVCit-PAB-MMAE exerts its effects through the following mechanism:
Targeting Cancer Cells: The antibody component of the ADC targets specific antigens on cancer cells.
Internalization: The ADC is internalized by the cancer cell through receptor-mediated endocytosis.
Release of MMAE: Inside the cell, the linker is cleaved, releasing MMAE.
Inhibition of Tubulin Polymerization: MMAE binds to tubulin, inhibiting its polymerization and disrupting the microtubule network, leading to cell cycle arrest and apoptosis
Vergleich Mit ähnlichen Verbindungen
MC-EVCit-PAB-MMAE is compared with other similar compounds, such as:
MC-vc-PAB-MMAE: Similar linker but different conjugation chemistry.
MC-VC-PAB-MMAE: Another variant with a different linker structure.
MC-VC-PAB-SN38: Uses a different cytotoxic agent, SN38, instead of MMAE.
Uniqueness
This compound is unique due to its specific linker chemistry, which provides stability and controlled release of MMAE, enhancing its therapeutic efficacy and safety profile .
Eigenschaften
Molekularformel |
C73H112N12O18 |
|---|---|
Molekulargewicht |
1445.7 g/mol |
IUPAC-Name |
(4S)-5-[[(2S)-1-[[(2S)-5-(carbamoylamino)-1-[4-[[[(2S)-1-[[(2S)-1-[[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-methylcarbamoyl]oxymethyl]anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-5-oxopentanoic acid |
InChI |
InChI=1S/C73H112N12O18/c1-15-45(8)63(54(101-13)40-58(89)84-39-23-27-53(84)65(102-14)46(9)66(93)76-47(10)64(92)49-24-18-16-19-25-49)82(11)71(98)61(43(4)5)81-70(97)62(44(6)7)83(12)73(100)103-41-48-29-31-50(32-30-48)77-67(94)51(26-22-37-75-72(74)99)79-69(96)60(42(2)3)80-68(95)52(33-36-59(90)91)78-55(86)28-20-17-21-38-85-56(87)34-35-57(85)88/h16,18-19,24-25,29-32,34-35,42-47,51-54,60-65,92H,15,17,20-23,26-28,33,36-41H2,1-14H3,(H,76,93)(H,77,94)(H,78,86)(H,79,96)(H,80,95)(H,81,97)(H,90,91)(H3,74,75,99)/t45-,46+,47+,51-,52-,53-,54+,60-,61-,62-,63-,64+,65+/m0/s1 |
InChI-Schlüssel |
KPTRUCATMPLMGA-KHKJXGKZSA-N |
Isomerische SMILES |
CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@H](C)[C@H](C2=CC=CC=C2)O)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)CCCCCN4C(=O)C=CC4=O |
Kanonische SMILES |
CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(C)C(C2=CC=CC=C2)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)O)NC(=O)CCCCCN4C(=O)C=CC4=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


